molecular formula C11H9F3N2O B13670295 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B13670295
M. Wt: 242.20 g/mol
InChI Key: UMOCEWNCURQFGT-UHFFFAOYSA-N
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Description

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole: is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a trifluoromethoxy group and a methyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the use of trifluoromethyl ethers, which can be synthesized through a chlorination/fluorination sequence. This method produces trichloromethyl aryl ethers without isolation and through in situ conversion into the final trifluoromethyl aryl ethers .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole is unique due to the presence of both a trifluoromethoxy group and a methyl group on the imidazole ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole

InChI

InChI=1S/C11H9F3N2O/c1-7-6-15-10(16-7)8-3-2-4-9(5-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)

InChI Key

UMOCEWNCURQFGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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